molecular formula C13H9BrCl2O B2893219 4-Bromophenyl-(3,4-dichlorobenzyl)ether CAS No. 889071-55-0

4-Bromophenyl-(3,4-dichlorobenzyl)ether

Cat. No.: B2893219
CAS No.: 889071-55-0
M. Wt: 332.02
InChI Key: FZANMOWKKXJVDT-UHFFFAOYSA-N
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Description

4-Bromophenyl-(3,4-dichlorobenzyl)ether is an organic compound with the molecular formula C13H9BrCl2O and a molecular weight of 332.02 g/mol . This compound is characterized by the presence of a bromophenyl group and a dichlorobenzyl ether linkage, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl-(3,4-dichlorobenzyl)ether typically involves the reaction of 4-bromophenol with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl-(3,4-dichlorobenzyl)ether undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted ethers, while oxidation can produce quinones.

Scientific Research Applications

4-Bromophenyl-(3,4-dichlorobenzyl)ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromophenyl-(3,4-dichlorobenzyl)ether involves its interaction with specific molecular targets. The bromophenyl and dichlorobenzyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl ether: Similar structure but lacks the dichlorobenzyl group.

    3,4-Dichlorobenzyl ether: Similar structure but lacks the bromophenyl group.

    4-Bromophenyl-(2,4-dichlorobenzyl)ether: Similar structure with different substitution pattern on the benzyl group.

Uniqueness

4-Bromophenyl-(3,4-dichlorobenzyl)ether is unique due to the presence of both bromophenyl and dichlorobenzyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

4-[(4-bromophenoxy)methyl]-1,2-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-10-2-4-11(5-3-10)17-8-9-1-6-12(15)13(16)7-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZANMOWKKXJVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromophenol (1.07 g, 6.18 mmol), 3,4-dichlorobenzyl alcohol (1.42 g, 8.02 mmol), and triphenylphosphine (2.10 g, 8.01 mmol) were dissolved in tetrahydrofuran (30 mL), and a diethyl azodicarboxylate toluene solution (2.2M, 3.65 mL, 8.03 mmol) was slowly added dropwise thereto at room temperature, and then, the resulting mixture was stirred under a nitrogen atmosphere at room temperature for 2 hours. The solvent was distilled off under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0 to 95:5 (v/v)), whereby the objective title compound was obtained as a white solid (2.25 g, quantitative).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate toluene
Quantity
3.65 mL
Type
reactant
Reaction Step Two

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